molecular formula C24H15ClN4O5 B2656353 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207017-97-7

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Katalognummer B2656353
CAS-Nummer: 1207017-97-7
Molekulargewicht: 474.86
InChI-Schlüssel: RSMDNMPWYUAOAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Rearrangements and New Compounds Synthesis

The reactivity of quinazoline derivatives with specific reagents can lead to molecular rearrangements forming new compounds. For instance, 3-chloroquinoline-2,4-diones react with ethanolamine, leading to the formation of 3-hydroxyethylaminoquinoline-2,4-diones, which upon further reactions can cyclize to create thioxoimidazo derivatives. This reactivity underscores the potential of quinazoline derivatives in synthesizing new molecular structures with possible unique properties (Klásek, Lyčka, & Rouchal, 2020).

Potential Anticancer Applications

Quinazolinone derivatives exhibit a range of biological activities, including potential antitumor effects. Synthesis of novel quinazolinone compounds has been explored for their cytotoxic evaluation against cancer cell lines, indicating their relevance in the development of anticancer agents. These studies reveal the compound's utility in designing novel pharmaceutically active compounds with cytotoxic activity against various cancer cell lines (Poorirani et al., 2018).

Antimicrobial Activity

The synthesis of new heterocyclic compounds from quinazoline derivatives, such as furothiazolo pyrimido quinazolinones, has demonstrated significant antimicrobial activity. These compounds have shown efficacy in inhibiting the growth of both bacteria and fungi, indicating their potential as antimicrobial agents (Abu‐Hashem, 2018).

Binding Affinity Towards Receptors

Quinazoline derivatives' binding data and functional antagonism studies have shown that they can be considered a useful scaffold for obtaining selective Gly/NMDA and AMPA receptor antagonists. The introduction of specific substituents can yield compounds with selective affinity towards these receptors, highlighting the compound's importance in neuroscience research (Colotta et al., 2004).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-chlorobenzonitrile, hydrazine hydrate, and 3-chloro-2-nitrobenzoic acid.", "Starting Materials": [ "3-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "4-chlorobenzonitrile", "hydrazine hydrate", "3-chloro-2-nitrobenzoic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-hydroxyquinazoline-2,4(1H,3H)-dione (1.0 g, 6.0 mmol) and 1,3-benzodioxole (1.2 g, 8.4 mmol) in acetic anhydride (20 mL) and add sodium acetate (1.5 g, 18.0 mmol).", "b. Heat the reaction mixture at 120°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Extract the product with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione as a white solid (1.0 g, 70%).", "Step 2: Synthesis of 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione", "a. Dissolve 4-chlorobenzonitrile (1.0 g, 7.0 mmol) and hydrazine hydrate (0.5 mL, 10.5 mmol) in ethanol (20 mL) and heat the reaction mixture at reflux for 6 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated product.", "c. Dissolve the product in a mixture of sulfuric acid (5 mL) and water (5 mL) and heat the reaction mixture at 80°C for 2 hours.", "d. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "e. Extract the product with ethyl acetate (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "g. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione as a white solid (1.2 g, 80%).", "Step 3: Coupling of the two intermediates", "a. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione (0.5 g, 1.5 mmol) and 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (0.6 g, 1.8 mmol) in ethanol (20 mL).", "b. Add sodium hydroxide (0.3 g, 7.5 mmol) and heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Extract the product with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, as a white solid (0.6 g, 50%)." ] }

CAS-Nummer

1207017-97-7

Produktname

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Molekularformel

C24H15ClN4O5

Molekulargewicht

474.86

IUPAC-Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H15ClN4O5/c25-16-5-2-14(3-6-16)21-27-22(34-28-21)15-4-7-17-18(10-15)26-24(31)29(23(17)30)11-13-1-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31)

InChI-Schlüssel

RSMDNMPWYUAOAL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=C(C=C6)Cl)NC3=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.